
3387-41-5 (Anhyd.)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a volatile organic compound found in various plant essential oils, including those from holm oak, spruce trees, juniper bushes, clove plants, spearmint, and peppermint oils . Sabinene hydrate is known for its spicy scent and flavor profile, making it a popular ingredient in the perfume and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sabinene hydrate can be synthesized through the hydration of sabinene, a monoterpene hydrocarbon. The hydration process involves the addition of water to sabinene, typically in the presence of an acid catalyst. This reaction can be carried out under mild conditions, making it an efficient method for producing sabinene hydrate .
Industrial Production Methods
Industrial production of sabinene hydrate often involves the extraction of essential oils from plants that naturally contain sabinene. These essential oils are then subjected to chemical processes to isolate and purify sabinene hydrate. Advanced techniques such as supercritical fluid extraction and solid-phase microextraction are commonly used to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sabinene hydrate undergoes various chemical reactions, including:
Oxidation: Sabinene hydrate can be oxidized to form sabinone, a ketone derivative.
Reduction: Reduction of sabinene hydrate can yield sabinene, the parent hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products
Oxidation: Sabinone
Reduction: Sabinene
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sabinene hydrate has a wide range of scientific research applications:
Chemistry: Used as a green solvent in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various pathogenic microorganisms.
Medicine: Investigated for its anti-inflammatory and muscle atrophy prevention properties.
Industry: Utilized in the flavor and fragrance industries due to its unique scent and flavor profile.
Mécanisme D'action
Sabinene hydrate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It reduces inflammation by modulating the activity of inflammatory mediators and pathways.
Antimicrobial: It disrupts the cell membranes of microorganisms, leading to their inhibition.
Muscle Atrophy Prevention: It regulates the activation mechanism of reactive oxygen species-mediated mitogen-activated protein kinase pathways, which are involved in muscle atrophy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sabinene: The parent hydrocarbon of sabinene hydrate.
Carene: Another monoterpene with similar structural features.
Pinene: A bicyclic monoterpene found in many plant essential oils.
Uniqueness
Sabinene hydrate is unique due to its combination of a bicyclic structure and a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as a green solvent and its antimicrobial and anti-inflammatory activities set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol;hydrate |
InChI |
InChI=1S/C10H18O.H2O/c1-7(2)10-5-4-9(3,11)8(10)6-10;/h7-8,11H,4-6H2,1-3H3;1H2/t8-,9?,10-;/m0./s1 |
Clé InChI |
PILXJZCIDZQCRA-AWNRZOSWSA-N |
SMILES isomérique |
CC(C)[C@@]12CCC([C@@H]1C2)(C)O.O |
SMILES canonique |
CC(C)C12CCC(C1C2)(C)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)


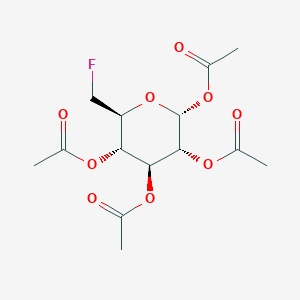
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)
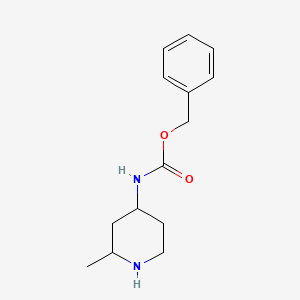
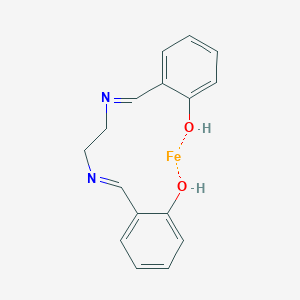

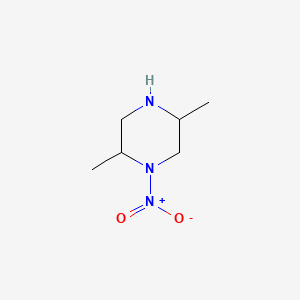
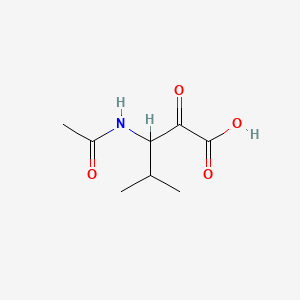
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)
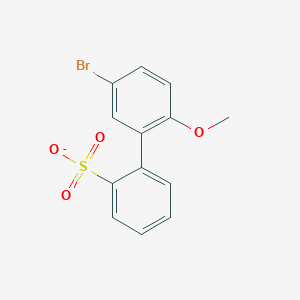
![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
